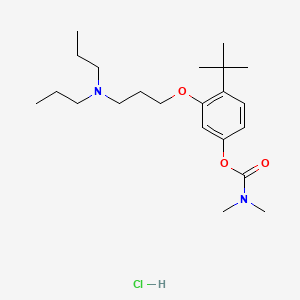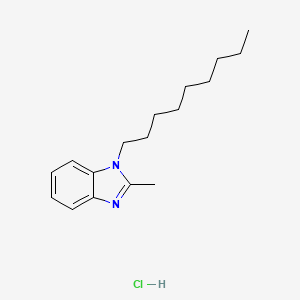
1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound is characterized by the presence of a benzimidazole ring substituted with a 2-methyl-1-nonyl group and a monohydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer . The use of catalysts such as Lewis acids or transition metal complexes can enhance the reaction rates and yields. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions:
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the function of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, and cell division processes, leading to the inhibition of cell growth and induction of cell death.
Comparación Con Compuestos Similares
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Mebendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Uniqueness: 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl-1-nonyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Propiedades
Número CAS |
158042-69-4 |
|---|---|
Fórmula molecular |
C17H27ClN2 |
Peso molecular |
294.9 g/mol |
Nombre IUPAC |
2-methyl-1-nonylbenzimidazole;hydrochloride |
InChI |
InChI=1S/C17H26N2.ClH/c1-3-4-5-6-7-8-11-14-19-15(2)18-16-12-9-10-13-17(16)19;/h9-10,12-13H,3-8,11,14H2,1-2H3;1H |
Clave InChI |
ZYWPQISMOQXVKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1C(=NC2=CC=CC=C21)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


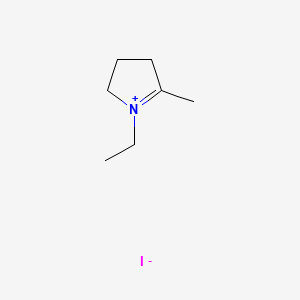
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
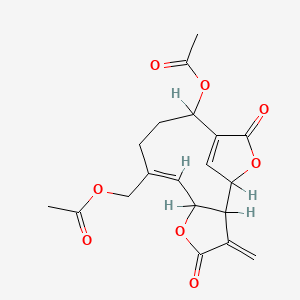
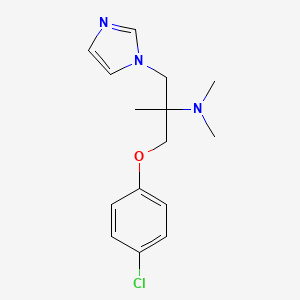
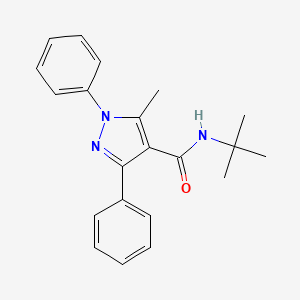
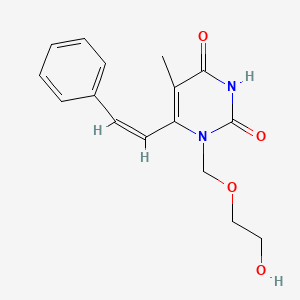
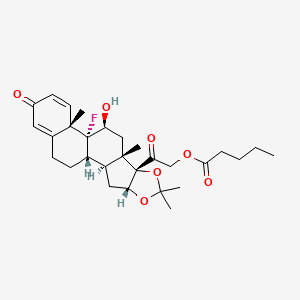
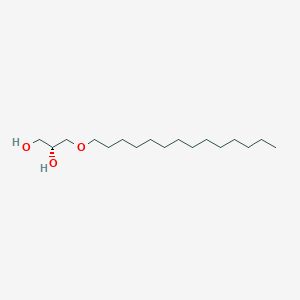
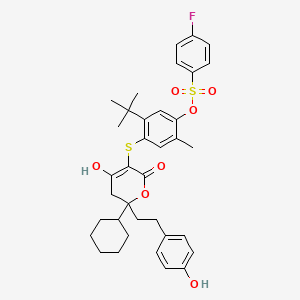
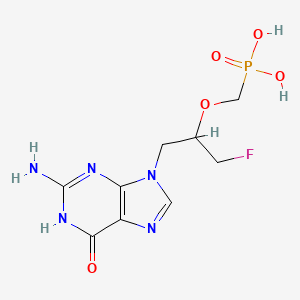
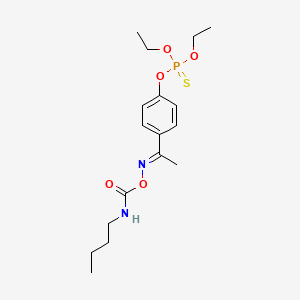
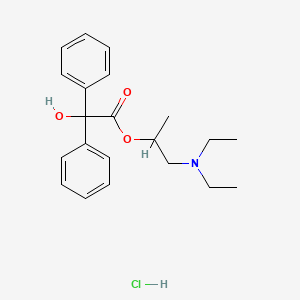
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
